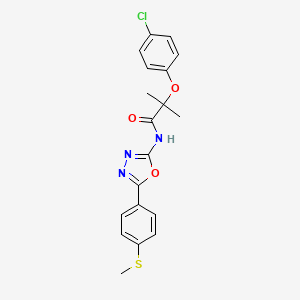

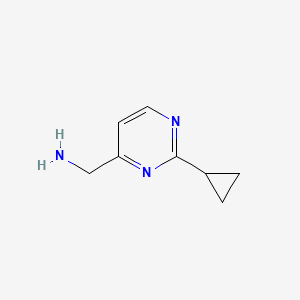

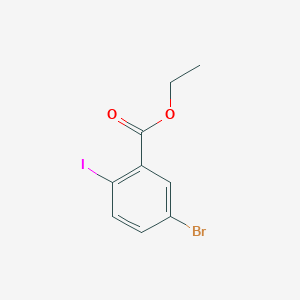

N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related isonicotinamide derivatives is detailed in the first paper, where a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives were designed and synthesized . The synthesis involved the introduction of an alkoxy group and a cyanophenyl moiety to the isonicotinamide structure. Although the exact synthesis of N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not described, similar synthetic strategies could potentially be applied, such as the use of isonicotinoyl chloride as a starting material, followed by the introduction of the dimethoxyphenethyl and tetrahydrothiophen-3-yl groups.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is crucial for their biological activity. The second paper describes the characterization of a different isonicotinamide derivative using FT-IR, 1H NMR, 13C NMR, and MS spectroscopic methods . These techniques are essential for confirming the structure of synthesized compounds. For N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, similar analytical methods would be employed to elucidate its structure, including the positions of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactivity of isonicotinamide derivatives by discussing their inhibitory potency against xanthine oxidase . The structure-activity relationship (SAR) analysis indicates that certain moieties contribute significantly to the inhibitory activity. While the paper does not discuss the specific reactions of N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, it can be inferred that the presence of specific functional groups would influence its reactivity and potential as a xanthine oxidase inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives are not extensively discussed in the provided papers. However, the second paper mentions the examination of physical parameters of a synthesized isonicotinamide compound . For a comprehensive analysis of N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, one would need to consider its solubility, melting point, stability, and other relevant physicochemical properties, which could be determined through experimental measurements.

科学的研究の応用

Directed Assembly of Copper(II)-Carboxylates

A study employed isonicotinamide as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating its utility in forming inorganic–organic hybrid materials with consistent supramolecular motifs. This highlights isonicotinamide's potential in material science and coordination chemistry (Aakeröy et al., 2003).

Molecular Wires and Optoelectronic Properties

Research on molecular wires incorporating isonicotinamide derivatives emphasizes the compound's role in developing materials with unique optoelectronic properties. This work indicates the relevance of such compounds in electronic and photonic applications (Wang et al., 2006).

Crystal Engineering and Pharmaceutical Co-crystals

The novel carboxamide-pyridine N-oxide synthon, utilizing isonicotinamide N-oxide, showcases the compound's application in crystal engineering and the development of pharmaceutical co-crystals. This underlines the compound's significance in drug formulation and solid-state chemistry (Reddy et al., 2006).

Supramolecular Synthons in Phenol–Isonicotinamide Adducts

The study on phenol–isonicotinamide adducts reveals the robustness of certain hydrogen bonding motifs for self-assembly processes, illustrating the compound's utility in supramolecular chemistry and potentially aiding in the design of molecular recognition systems (Vishweshwar et al., 2003).

Synthesis and Antimicrobial Screening

Research on the synthesis of imidazolidine derivatives of isonicotinamide and their antimicrobial evaluation highlights the biological activity aspect of such compounds. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2017).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-24-17-4-3-14(11-18(17)25-2)5-8-22-20(23)15-6-9-21-19(12-15)26-16-7-10-27-13-16/h3-4,6,9,11-12,16H,5,7-8,10,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOZLNFTSMQPMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCSC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)

![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)